molecular formula C21H20N4O2S B2630138 N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 899952-14-8

N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No. B2630138
M. Wt: 392.48
InChI Key: OPRZTVISSFCATE-UHFFFAOYSA-N
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Description

N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide (BMDO) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory and Analgesic Activities : Novel derivatives synthesized from celecoxib, including compounds with structural similarities to N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, have shown promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Some derivatives also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

  • Antimicrobial Agents : Research into benzimidazole derivatives has resulted in the synthesis of compounds with significant antibacterial and antifungal activities. These findings highlight the potential of such compounds in addressing resistant microbial strains (S. Sayed et al., 2012).

  • Antioxidant, Anticancer, and Anti-HCV Properties : A series of benzamides synthesized using antipyrine (a compound of interest in drug chemistry) have been screened for their potential biological applications, including their ability to inhibit human recombinant alkaline phosphatase and ecto-5'-nucleotidases. These compounds are considered of interest for further applications in medicinal chemistry (A. Saeed et al., 2015).

Chemical Synthesis and Material Science

  • Catalyst-Free Synthesis : Novel benzamide derivatives have been synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This method demonstrates a rapid and mild condition approach without the need for a catalyst, indicating its efficiency and potential for synthesizing a wide range of compounds (Wenjing Liu et al., 2014).

  • Intermolecular Interactions Study : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into their intermolecular interactions. This research aids in understanding the stabilization mechanisms of molecular structures, which is crucial for the development of new materials and drugs (A. Saeed et al., 2020).

properties

IUPAC Name

N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-7-9-16(10-8-14)25-19(17-12-28-13-18(17)24-25)23-21(27)20(26)22-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZTVISSFCATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

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